molecular formula C9H13Cl2N3O B13063528 (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

Cat. No.: B13063528
M. Wt: 250.12 g/mol
InChI Key: GZGPHHGRJAAMLM-MLPAPPSSSA-N
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Description

The compound “(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine” is a structurally complex molecule featuring a hydroxylamine group (-NHOH) conjugated to a substituted imidazole ring (4,5-dichloroimidazol-1-yl) and a branched alkylidene moiety (3,3-dimethylbutan-2-ylidene).

Properties

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

IUPAC Name

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3/b13-6-

InChI Key

GZGPHHGRJAAMLM-MLPAPPSSSA-N

Isomeric SMILES

CC(C)(C)/C(=N\O)/CN1C=NC(=C1Cl)Cl

Canonical SMILES

CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the hydroxylamine functional group in (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene] enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Testing
A study synthesized various derivatives of this compound to evaluate their antimicrobial activity. The results demonstrated that certain modifications in the side chains significantly increased antibacterial potency, suggesting a structure-activity relationship that could guide future drug development efforts.

Biochemistry

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Synthase
In vitro studies have shown that (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine effectively inhibits nitric oxide synthase (NOS), an enzyme linked to inflammatory responses. This inhibition was quantified using assays that measure nitric oxide production, revealing a dose-dependent effect.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study: Development of Thermoresponsive Polymers
Researchers have utilized this compound in the synthesis of thermoresponsive polymers. These polymers exhibit changes in solubility and viscosity with temperature variations, making them suitable for applications in drug delivery systems where controlled release is critical.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against S. aureus and E. coli ,
BiochemistryInhibits nitric oxide synthase ,
Materials ScienceUsed in thermoresponsive polymer development ,

Mechanism of Action

The mechanism of action of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichloroimidazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Hydroxylamine Derivatives

Hydroxylamine derivatives, such as O-ethyl hydroxylamine and hydroxylamine itself , share the reactive -NHOH group. Key differences include:

  • Substitution Patterns : The target compound’s imidazole and alkylidene substituents contrast with simpler derivatives like O-ethyl hydroxylamine, which lacks aromatic or halogenated groups. This structural complexity may enhance stability or specificity in biological interactions .
  • Bioactivity : Hydroxylamine is a well-documented mutagen that destabilizes DNA by lowering its melting temperature (Tm), likely via covalent binding or base modification . In contrast, O-ethyl hydroxylamine exhibits antimicrobial and anticancer activities, possibly through radical scavenging or enzyme inhibition (e.g., ribonucleotide reductase) . The dichloroimidazole moiety in the target compound could modulate similar mechanisms but with enhanced potency due to halogenation.

Imidazole-Containing Compounds

  • 3-Chloro-N-phenyl-phthalimide : This compound features a chloro-substituted isoindoline-dione core. Unlike the target compound’s imidazole ring, its phthalimide structure is planar and electron-deficient, favoring applications in polymer synthesis rather than bioactivity . The dichloroimidazole in the target compound may confer greater nucleophilic reactivity, enabling interactions with biological targets like DNA or proteins.
  • Marine Actinomycete Metabolites: Many imidazole-containing natural products (e.g., salternamides) exhibit antimicrobial or cytotoxic properties. The dichloro substitution in the target compound mirrors halogenation strategies used to enhance bioactivity in marine-derived molecules .

Amine-Functionalized Compounds

  • 2-Naphthylamine Metabolites: Carcinogenic metabolites like 2-amino-1-naphthol interact with DNA, reducing Tm and inducing mutations, akin to hydroxylamine’s effects .
  • Plant-Derived Amines: Aliphatic amines (e.g., O-ethyl hydroxylamine) are involved in cellular signaling and growth.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Reference
Target Compound Dichloroimidazole Hydroxylamine, alkylidene Hypothesized mutagenic/antimicrobial
O-Ethyl Hydroxylamine Aliphatic amine -NHOH, ethyl group Antimicrobial, anticancer
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer precursor
2-Amino-1-naphthol Naphthol Amine, hydroxyl DNA destabilization, carcinogen

Table 2: DNA Interaction Profiles

Compound Effect on DNA Tm Binding Mechanism Mutagenic/Carcinogenic Risk
Hydroxylamine ↓ Tm Covalent modification High
Target Compound (Hypothesized) ↓ Tm (predicted) Halogenated imidazole intercalation Moderate-High
2-Amino-1-naphthol ↓ Tm Aromatic intercalation High

Biological Activity

The compound (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine, also known as 1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethyl-2-butanone oxime, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13Cl2N3O
  • Molecular Weight : 250.12502 g/mol
  • CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties and potential effects on ion channels, particularly sodium channels, which are crucial in neuronal excitability.

Anticonvulsant Activity

A study investigated a series of compounds related to hydroxylamines and their anticonvulsant effects. The compound encoded as 1g displayed significant anticonvulsant activity in a maximal electroshock seizure test with an effective dose (ED50) of 29 mg/kg. This suggests that similar structures may share this beneficial effect against seizures .

Antimicrobial Properties

Research indicates that derivatives of imidazole-based compounds often exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .

Study 1: Anticonvulsant Evaluation

In a controlled study involving the maximal electroshock seizure test in mice:

  • Test Compound : this compound was evaluated alongside other known anticonvulsants.
  • Findings : The compound demonstrated a promising profile with no neurotoxic effects observed at lower doses (30 mg/kg), indicating a favorable safety margin for further development.

Study 2: Ion Channel Interaction

Docking simulations and in vitro assays were conducted to explore the interaction of this compound with sodium channels:

  • Methods : Patch clamp techniques were utilized to assess the inhibitory effects on sodium channel activity.
  • Results : The compound showed potential as a sodium channel blocker, which is significant for its anticonvulsant action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantED50 = 29 mg/kg
AntimicrobialEffective against bacterial strains
Sodium Channel BlockerPotential inhibition observed

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